3-Amino-1-(3-methylthiophen-2-yl)propan-1-ol
Description
3-Amino-1-(3-methylthiophen-2-yl)propan-1-ol is an amino alcohol derivative featuring a thiophene ring substituted with a methyl group at the 3-position and a propanolamine chain. For instance, (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol is a key precursor for the antidepressant R-Duloxetine . The methyl-substituted thiophene moiety in the target compound likely enhances lipophilicity compared to unsubstituted thiophene derivatives, influencing its pharmacokinetic properties .
Properties
Molecular Formula |
C8H13NOS |
|---|---|
Molecular Weight |
171.26 g/mol |
IUPAC Name |
3-amino-1-(3-methylthiophen-2-yl)propan-1-ol |
InChI |
InChI=1S/C8H13NOS/c1-6-3-5-11-8(6)7(10)2-4-9/h3,5,7,10H,2,4,9H2,1H3 |
InChI Key |
HPPGUJIUQQWLHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C(CCN)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Route via 3-Methylamino-1-(2-thienyl)-1-propanone Intermediate
A widely studied approach involves the synthesis of 3-methylamino-1-(2-thienyl)-1-propanone as a key intermediate, followed by enantioselective reduction to yield the target amino alcohol.
Step 1: Formation of 3-methylamino-1-(2-thienyl)-1-propanone
- Starting from thiophene or 2-acetylthiophene, the ketone intermediate is synthesized via:
- Mannich reaction involving acetylthiophene, formaldehyde, and dimethylamine.
- Friedel-Crafts acylation of thiophene with 3-chloropropionyl chloride followed by reaction with methylamine.
- Retromichael/Michael reaction converting dimethylamino ketone to monomethylamino ketone using methylamine.
- Starting from thiophene or 2-acetylthiophene, the ketone intermediate is synthesized via:
Step 2: Enantioselective Reduction to Amino Alcohol
- The ketone is reduced to this compound using:
- Chemical methods with chiral ligands on reducing agents such as sodium borohydride or lithium aluminum hydride.
- Transition metal-catalyzed hydrogenation.
- Enzymatic reduction using microbial dehydrogenases for high enantiomeric purity.
- The ketone is reduced to this compound using:
Reaction Conditions and Yields:
| Step | Reaction | Conditions | Yield | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| 1 | Ketone formation (Mannich or Friedel-Crafts) | Ethanol, 60-70 °C, 6 h | Not specified | - |
| 2 | Reduction to amino alcohol | Enantioselective hydrogenation or microbial dehydrogenase | ~74% | 72% ee reported |
This method is notable for its ability to produce the (S)-enantiomer selectively, which is crucial for pharmaceutical applications.
Optical Resolution via Diastereomeric Salt Formation
An alternative method focuses on resolving racemic mixtures of 3-(methylamino)-1-(2-thienyl)propan-1-ol to obtain optically active forms.
- Use of optically active resolving agents such as mandelic acid or tartaric acid derivatives.
- Formation of diastereomeric salts that can be separated by crystallization.
- Reaction media typically involve protic solvents like water or mixtures of water and lower alcohols (e.g., 2-butanol).
- Racemic amino alcohol is dissolved in 2-butanol.
- Equimolar optically active mandelic acid is added.
- The mixture is heated to dissolve solids and then cooled to induce crystallization of diastereomeric salts.
- The salts are separated and converted back to the free amino alcohol.
- Provides high optical purity without requiring complex chromatographic separations.
- Scalable for commercial production.
| Parameter | Value |
|---|---|
| Molar ratio (amino alcohol : resolving agent) | 1:1 |
| Solvent | 2-Butanol or water/alcohol mixture |
| Temperature | Heat to dissolve, cool to ambient for crystallization |
| Product | Optically active 3-(methylamino)-1-(2-thienyl)propan-1-ol |
| Application | Intermediate for Duloxetine synthesis |
This method is documented in patent US7119211B2 and is industrially relevant for producing enantiomerically pure amino alcohol intermediates.
Preparation of the Thiophene-Substituted Propanol Precursor
Before amino substitution, the thiophene-substituted propanol (3-(thiophen-2-yl)propan-1-ol) is prepared by reduction of the corresponding propanoic acid.
- Borane complexes such as borane-tetrahydrofuran or borane-methyl sulfide are used to reduce 3-(2-thienyl)propanoic acid.
- The reaction is performed in tetrahydrofuran at low temperature (0 °C) followed by stirring at room temperature.
- The reaction is quenched with aqueous potassium carbonate.
- Organic extraction and drying yield the thiophene-substituted propanol in high yield (97–100%).
Representative Experimental Data:
| Reagent | Amount | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Borane-THF complex | 33.5 mmol | THF | 0 °C to room temp | 18 h | 97% |
| 3-(2-thienyl)propanoic acid | 32.0 mmol | THF | 0 °C to room temp | 18 h | 100% |
This intermediate is critical as a substrate for further amination to form the target amino alcohol.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Reaction Type | Optical Resolution | Yield | Notes |
|---|---|---|---|---|---|---|
| Enantioselective reduction of ketone intermediate | 2-Acetylthiophene or thiophene derivatives | Methylamine, reducing agents (NaBH4, LiAlH4 with chiral ligands), microbial dehydrogenase | Mannich or Friedel-Crafts + reduction | Yes, via enzymatic or chiral catalyst | ~74% | Produces optically active amino alcohol |
| Diastereomeric salt formation | Racemic 3-(methylamino)-1-(2-thienyl)propan-1-ol | Optically active mandelic acid or tartaric acid derivatives | Resolution by salt crystallization | Yes | High, scalable | Industrially used for Duloxetine intermediate |
| Reduction of 3-(2-thienyl)propanoic acid | 3-(2-thienyl)propanoic acid | Borane-THF or borane-methyl sulfide | Reduction | No | 97–100% | Precursor to amino alcohol synthesis |
Research Findings and Industrial Relevance
- The enantioselective reduction route offers a direct chemical or enzymatic approach to obtain the desired stereochemistry, essential for biological activity.
- Diastereomeric salt resolution remains a robust, cost-effective method for optical purity enhancement without chromatographic complexity.
- The borane reduction of the propanoic acid precursor provides a high-yield, straightforward preparation of the alcohol intermediate.
- These methods are well-documented in patents and literature related to the synthesis of Duloxetine, underscoring their pharmaceutical importance.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(3-methylthiophen-2-yl)propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
3-Amino-1-(3-methylthiophen-2-yl)propan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-1-(3-methylthiophen-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes and lead to various effects, depending on the context of its use .
Comparison with Similar Compounds
Thiophene-Based Derivatives
- 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (CAS 116539-56-1): Differs by the absence of a methyl group on the thiophene ring. Used in antidepressant synthesis via asymmetric reduction or enzymatic resolution .
- 3-Amino-1-(thiophen-2-yl)propan-1-ol (CAS 1016688-66-6): Lacks both the methyl group on thiophene and the methylamino substitution. Serves as a building block in medicinal chemistry .
Phenyl and Substituted Phenyl Derivatives
- (S)-2-Amino-3-phenylpropan-1-ol (CAS 3182-95-4): Replaces thiophene with a phenyl group. Exhibits higher hydrophobicity (logP ~1.2) and is used in peptide mimetics .
- 3-Amino-3-(2,3-dimethylphenyl)propan-1-ol (CAS 1201907-22-3): Features a dimethylphenyl group, enhancing steric bulk. Applied in antipsychotic drug intermediates .
- (1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-ol (CAS 1270385-18-6): Incorporates a trifluoromethylthio group, improving metabolic stability .
Heterocyclic Variants
- (1S)-3-Amino-1-(oxan-2-yl)propan-1-ol (CAS 2227928-24-5): Replaces thiophene with a tetrahydropyran ring, altering solubility and hydrogen-bonding capacity .
Physicochemical Properties
| Compound | Molecular Weight | logP (Predicted) | pKa (Amino Group) | Melting Point (°C) |
|---|---|---|---|---|
| 3-Amino-1-(3-methylthiophen-2-yl)propan-1-ol* | 185.27 | ~1.5 | ~9.9 | Not reported |
| 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol | 185.27 | 1.2 | 9.4 | 120–125 (HCl salt) |
| (S)-2-Amino-3-phenylpropan-1-ol | 151.21 | 1.0 | 9.47 | 80–82 |
| 3-Amino-3-(5-bromo-2-methoxyphenyl)propan-1-ol | 260.13 | 2.1 | ~9.8 | Not reported |
*Predicted using analogous data from .
Data Tables
Table 1: Structural Comparison
Biological Activity
3-Amino-1-(3-methylthiophen-2-yl)propan-1-ol is an organic compound notable for its structural features, including an amino group and a thiophene ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of developing pharmaceuticals targeting various neurological conditions. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₈H₁₃NOS
- Molecular Weight : 171.26 g/mol
- Structural Features :
- An amino group (-NH₂) that can participate in hydrogen bonding.
- A thiophene ring that allows for π–π interactions with aromatic residues in proteins.
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The amino group is capable of forming hydrogen bonds with active sites, while the thiophene ring engages in π–π interactions, modulating the activity of target proteins. This dual interaction is critical for its pharmacological effects, particularly in neuropharmacology where it may impact neurotransmitter systems involved in mood regulation.
Antidepressant Activity
Research indicates that compounds structurally similar to this compound exhibit selective serotonin and norepinephrine reuptake inhibition (SSNRI). This mechanism is beneficial for treating depression and anxiety disorders. For instance, it serves as an intermediate in the synthesis of duloxetine, a well-known antidepressant .
Anticonvulsant and Antinociceptive Effects
Preliminary studies have suggested that derivatives of this compound may possess anticonvulsant and antinociceptive properties. These activities are essential for developing therapies aimed at managing seizures and pain.
Case Studies and Experimental Data
A range of studies has been conducted to evaluate the biological activity of this compound:
-
Anticancer Activity :
Compound IC₅₀ (µM) Cell Line Compound A 4.1 HeLa Compound B 5.0 L363 - Neuropharmacological Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
